4(3H)-Quinazolinone, 3-(4-bromo-o-tolyl)-2-methyl-, monohydrochloride
Description
Chemical Structure and Properties The compound 4(3H)-Quinazolinone, 3-(4-bromo-o-tolyl)-2-methyl-, monohydrochloride (CAS: 843-93-6, CP-10447) features a quinazolinone core substituted with a 4-bromo-2-methylphenyl group at position 3 and a methyl group at position 2. The hydrochloride salt enhances its solubility and stability . Its molecular formula is C₁₆H₁₄BrN₂O·HCl, with a molecular weight of 364.66 g/mol.
Properties
CAS No. |
40712-66-1 |
|---|---|
Molecular Formula |
C16H14BrClN2O |
Molecular Weight |
365.65 g/mol |
IUPAC Name |
3-(4-bromo-2-methylphenyl)-2-methylquinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C16H13BrN2O.ClH/c1-10-9-12(17)7-8-15(10)19-11(2)18-14-6-4-3-5-13(14)16(19)20;/h3-9H,1-2H3;1H |
InChI Key |
KNVLXYGGPVIBEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N2C(=NC3=CC=CC=C3C2=O)C.Cl |
Origin of Product |
United States |
Preparation Methods
Substrate Preparation
The synthesis begins with 4-bromo-2-methylaniline (4-bromo-o-toluidine), which is acylated using methyl chloroformate in dichloromethane to yield 2-amino-N-methyl-4-bromo-o-toluamide (Fig. 1A). This intermediate undergoes cyclization in dimethyl sulfoxide (DMSO) with hydrogen peroxide (H₂O₂) at 130–140°C for 20 hours, facilitating radical-mediated C–N bond formation.
Key Optimization Parameters (Table 1):
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature (°C) | 140 | 68 |
| Oxidant (equiv.) | H₂O₂ (1.5) | 72 |
| Solvent | Neat DMSO | 68 |
| Time (h) | 20 | 70 |
The use of radical scavengers like TEMPO reduces yields to <20%, confirming a radical pathway.
Hydrochloride Salt Formation
The free base is dissolved in anhydrous ethanol and treated with hydrochloric acid (1.0 equiv.) at 0°C. The precipitate is filtered and recrystallized from methanol/ethyl acetate to afford the monohydrochloride salt (m.p. 215–217°C).
Method 2: Oxidative Coupling with Styrenes
Reaction Design
Adapting the MDPI protocol, 2-amino-N-methylbenzamide reacts with 4-bromo-2-vinyltoluene under oxidative conditions. tert-Butyl hydroperoxide (TBHP) in acetonitrile at 80°C for 12 hours achieves a 65% yield (Fig. 1B).
Mechanistic Insight :
The reaction proceeds via imine intermediate formation, followed by peroxide-mediated dehydrogenation to aromatize the quinazolinone ring.
Limitations and Solutions
- Regioselectivity : Electron-deficient styrenes favor para-substitution, but the o-tolyl group directs bromination to the para position.
- Byproducts : Over-oxidation to quinazoline derivatives is mitigated by controlling TBHP stoichiometry (1.2 equiv.).
Comparative Analysis of Synthetic Routes
Efficiency and Scalability (Table 2):
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclocondensation | 70 | 98 | Industrial |
| Oxidative Coupling | 65 | 95 | Lab-scale |
| Enzymatic | 40* | 99 | Limited |
*Theoretical yield based on analogous systems.
Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeOH/H₂O 70:30) shows a single peak at t_R = 6.72 min, confirming >98% purity.
Industrial and Pharmacological Relevance
The monohydrochloride salt enhances aqueous solubility, making it suitable for formulation in injectables or oral tablets. Patent US3966731A underscores analogs of this scaffold as antitumor agents, necessitating rigorous impurity profiling.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 3-(4-bromo-o-tolyl)-2-methyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at the bromine position.
Scientific Research Applications
4(3H)-Quinazolinone, 3-(4-bromo-o-tolyl)-2-methyl-, monohydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-(4-bromo-o-tolyl)-2-methyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The table below compares key structural features of CP-10447 with related quinazolinones:
Key Observations :
Comparisons :
Structure-Activity Relationship (SAR) :
- Bromine vs. Chlorine : Bromine’s larger atomic radius may enhance hydrophobic interactions in CP-10447 compared to chlorine-containing analogues.
- Methyl Group at Position 2: Stabilizes the quinazolinone ring, improving metabolic stability .
Physical and Spectral Data
Biological Activity
4(3H)-Quinazolinone, 3-(4-bromo-o-tolyl)-2-methyl-, monohydrochloride is a member of the quinazolinone family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.
Chemical Structure and Properties
- Chemical Formula : C16H13BrN2O
- Molecular Weight : 329.19 g/mol
- CAS Number : 40712-66-1
The unique structural features of this compound, particularly the bromine substitution and the quinazolinone core, contribute to its biological activity.
The biological effects of this compound are attributed to its interactions with specific molecular targets. It may modulate the activity of enzymes or receptors involved in various cellular processes. For instance, quinazolinones have been shown to inhibit tyrosine kinases (TKs), which play crucial roles in cell proliferation and survival, making them potential candidates for cancer therapy .
Antimicrobial Activity
Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. Specifically:
- Bacterial Activity : Compounds similar to 4(3H)-Quinazolinone have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli .
- Fungal Activity : Some derivatives have shown antifungal activity against pathogens such as Candida albicans .
Anticancer Activity
Several studies have highlighted the cytotoxic effects of quinazolinones against various cancer cell lines:
- Cytotoxicity : The compound has been tested against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cells, showing IC50 values indicating significant growth inhibition . For example, one study reported an IC50 of 10 μM for PC3 cells, suggesting strong anticancer potential .
Anti-inflammatory and Analgesic Properties
Quinazolinones have been evaluated for their anti-inflammatory effects. In experimental models, certain derivatives outperformed traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin . Additionally, they have shown promise in pain relief through mechanisms similar to conventional analgesics.
Comparative Analysis with Similar Compounds
Case Studies
- Anticancer Research : A study involving various quinazolinone derivatives demonstrated that compounds structurally similar to 4(3H)-Quinazolinone showed substantial cytotoxicity across multiple cancer cell lines. The research emphasized the importance of structural modifications in enhancing biological activity .
- Antimicrobial Screening : Another investigation assessed the efficacy of quinazolinones against a range of bacterial strains. The results indicated a broad spectrum of activity, suggesting that these compounds could serve as lead structures for developing new antibiotics .
Q & A
Q. What are the recommended analytical methods for confirming the structure and purity of 4(3H)-Quinazolinone, 3-(4-bromo-o-tolyl)-2-methyl-, monohydrochloride?
- Methodological Answer :
Structural confirmation requires a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to resolve aromatic protons and substituents, and Mass Spectrometry (MS) to verify molecular weight and fragmentation patterns . Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254–280 nm) or Thin-Layer Chromatography (TLC) using silica gel plates and ethyl acetate/hexane eluents . For crystallographic validation, X-ray diffraction can resolve planar deviations in the quinazolinone core (e.g., mean planarity deviation <0.02 Å) .
Q. What synthetic routes are commonly employed for the preparation of 4(3H)-Quinazolinone derivatives with brominated aromatic substituents?
- Methodological Answer :
Key routes include:- Acylation of Anthranilic Acid Derivatives : Methyl 2-acylaminobenzoate reacts with alkyl/aryl halides (e.g., 4-bromo-o-tolyl derivatives) under phosphorus pentoxide-amine hydrochloride mixtures at 180°C, yielding 70–90% products .
- Solvent-Free Cyclization : Ammonium chloride-catalyzed one-pot synthesis under solvent-free conditions at 120°C for 4–6 hours, achieving 85–95% yields .
- Copper-Catalyzed Domino Reactions : Using (hetero)arylmethyl halides and bromoacetate with CuI catalysts in DMF at 100°C .
Q. What biological activities are associated with brominated quinazolinone derivatives?
- Methodological Answer :
Brominated derivatives exhibit anticancer activity via histone deacetylase (HDAC) inhibition (IC₅₀ = 10–50 nM) and anti-inflammatory effects through COX-2 suppression . Antimicrobial screening against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) shows MIC values of 2–8 µg/mL . Bioactivity assays should include dose-response curves and negative controls (e.g., DMSO) to validate specificity .
Advanced Research Questions
Q. How can reaction optimization address solvent-dependent regioselectivity in quinazolinone synthesis?
- Methodological Answer :
Solvent polarity and proticity influence substituent positioning (N- vs. O-alkylation). For example:- Dry Acetone : Favors N-substitution (e.g., methyl iodide yields 3-methyl derivatives via SN2 mechanisms) .
- Polar Aprotic Solvents (DMF) : Promote O-substitution with allyl halides due to allylic stabilization .
- Solvent-Free Conditions : Enhance cyclization efficiency (e.g., 88% yield for 2-methyl-3-octyl derivatives) .
Optimization requires monitoring reaction progress via TLC and adjusting base strength (e.g., K₂CO₃ vs. DBU) .
Q. How do structural modifications (e.g., bromo vs. methoxy groups) impact structure-activity relationships (SAR) in anticancer assays?
- Methodological Answer :
- Bromine Substituents : Enhance HDAC inhibition via hydrophobic interactions (IC₅₀ reduced by 40% compared to methoxy analogs) .
- Methyl Groups at Position 2 : Improve metabolic stability (t₁/₂ > 6 hours in liver microsomes) .
- o-Tolyl Moieties : Increase binding affinity to kinase domains (Kd = 0.8 µM vs. 2.5 µM for phenyl analogs) .
SAR studies require docking simulations (e.g., AutoDock Vina) paired with thermogravimetric analysis (TGA) to correlate stability with activity .
Q. How should researchers address contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
Discrepancies arise from assay conditions (e.g., cell line variability, serum concentration). Mitigation strategies include:- Standardized Protocols : Use common cell lines (e.g., MCF-7 for breast cancer) and ATP-based viability assays .
- Dosage Consistency : Ensure molarity corrections for hydrochloride salts (e.g., 1 mM monohydrochloride = 0.82 mM free base) .
- Batch Purity Verification : Re-test compounds with ≥98% purity (HPLC) to exclude impurity-driven artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
